10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a structurally complex heterocyclic molecule characterized by:
- Heptazatricyclic framework: A fused tricyclic system containing seven nitrogen atoms.
- Substituents: A 3,4-dimethoxyphenyl group (electron-rich aromatic ring with methoxy substituents) and a 3-hydroxyphenyl group (polar phenolic moiety).
- Functional groups: A ketone at position 13.
Properties
Molecular Formula |
C20H17N7O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O4/c1-30-13-7-6-10(9-14(13)31-2)16-15-17(19(29)23-22-16)21-20-24-25-26-27(20)18(15)11-4-3-5-12(28)8-11/h3-9,18,28H,1-2H3,(H,23,29)(H,21,24,26) |
InChI Key |
RJCOBXKWZPBMTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O)OC |
Origin of Product |
United States |
Biological Activity
The compound 10-(3,4-dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with significant potential in pharmacological applications. This article examines its biological activity through various studies and findings.
- Molecular Formula : C18H13N7O2
- Molecular Weight : 359.3 g/mol
- IUPAC Name : 8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit various biological activities including:
- Cytotoxicity : Certain phenolic compounds have been shown to possess cytotoxic effects against cancer cell lines.
- Anti-Metastatic Properties : Investigations into phenolic compounds from plants like Dendrobium ellipsophyllum revealed significant anti-metastatic activities linked to their structure .
Cytotoxicity Studies
A study on phenolic compounds isolated from Dendrobium ellipsophyllum highlighted the cytotoxic effects of several related compounds on human lung cancer cell lines (H292). The compounds were evaluated using the 2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide assay. Notably:
- Compounds demonstrated IC50 values below 250 μM.
- Induction of apoptosis and anoikis-sensitizing effects were observed at non-toxic concentrations .
The biological activity of the compound may be attributed to several mechanisms:
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells.
- Anoikis Sensitization : Enhancing the sensitivity of cells to anoikis (a form of programmed cell death occurring in anchorage-dependent cells).
- Radical Scavenging : Similar compounds have shown potential in scavenging free radicals which can lead to oxidative stress and subsequent cellular damage.
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Structure A | <250 | Apoptosis induction |
| Compound B | Structure B | <250 | Anoikis sensitization |
| 10-(3,4-Dimethoxyphenyl)... | C18H13N7O2 | TBD | TBD |
Case Studies and Research Findings
- Study on Dendrobium ellipsophyllum :
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Natural Products
Compound 3 from Chrysanthemum indicum ()
- Structure : (1S,2R,5S,6S)-2-(3,5-dimethoxyphenyl)-6-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane.
- Key Differences: Bicyclic (dioxabicyclo) vs. tricyclic framework. Methylenedioxyphenyl group instead of 3-hydroxyphenyl. No nitrogen atoms.
Tetracylic Compounds ()
- Example : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] derivatives.
- Key Differences :
- Sulfur atoms replace nitrogen in the heterocyclic core.
- Substituted with 4-methoxyphenyl or 4-hydroxyphenyl groups.
- Hypothesized Properties : Reduced solubility compared to nitrogen-rich systems but enhanced stability due to sulfur’s covalent bonding .
Verapamil Metabolites ()
- Structure: Secondary amines like N-methyl-4-(3,4-dimethoxyphenyl)-4-cyano-5-methylhexylamine.
- Key Similarity : 3,4-Dimethoxyphenyl group.
- Metabolic Stability : The 3,4-dimethoxyphenyl group undergoes oxidative N-dealkylation in liver microsomes, suggesting the target compound may face similar metabolic challenges .
Tricyclic Systems ()
- Example : 3,15-Dimethoxy-10-methyltricyclo[...]pentadeca-heptaen-8-one.
- Key Differences: Fewer nitrogen atoms (non-azatricyclic). Methyl and methoxy substituents dominate.
Functional Group Influence on Bioactivity
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
